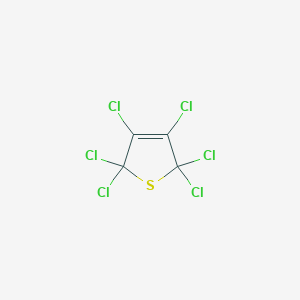

2,2,3,4,5,5-Hexachlorothiophene

Description

Structure

3D Structure

Properties

CAS No. |

18614-14-7 |

|---|---|

Molecular Formula |

C4Cl6S |

Molecular Weight |

292.8 g/mol |

IUPAC Name |

2,2,3,4,5,5-hexachlorothiophene |

InChI |

InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |

InChI Key |

UGSBEBRYCBKENJ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |

Other CAS No. |

18614-14-7 |

Synonyms |

2,2,3,4,5,5-hexachlorothiophene |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 2,2,3,4,5,5-Hexachlorothiophene

A comprehensive review of the physical and chemical properties of chlorinated thiophene derivatives, with a focus on 2,3,4,5-Tetrachlorothiophene due to the limited availability of data on 2,2,3,4,5,5-Hexachlorothiophene.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound This compound have yielded no direct references in scientific literature or commercial databases. This suggests that it is not a readily available or well-characterized compound. Therefore, this guide will provide a detailed overview of a closely related and well-documented compound, 2,3,4,5-Tetrachlorothiophene , and a hypothetical synthesis pathway for the requested hexachloro-derivative based on established chlorination methodologies.

2,3,4,5-Tetrachlorothiophene: A Well-Characterized Polychlorinated Thiophene

2,3,4,5-Tetrachlorothiophene (also known as perchlorothiophene) is a fully chlorinated aromatic thiophene. Its physical and chemical properties are well-documented and are summarized below.

Physical and Chemical Properties of 2,3,4,5-Tetrachlorothiophene

The following table summarizes the key quantitative data for 2,3,4,5-Tetrachlorothiophene.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₄S | [1][2] |

| Molecular Weight | 221.92 g/mol | [1][2] |

| CAS Number | 6012-97-1 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 75 °C at 2 mmHg | [1] |

| Density | 1.704 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.591 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol. | [1] |

Spectroscopic Data

While detailed spectra are not provided here, key spectroscopic information can be found in various chemical databases under the CAS number 6012-97-1.

Hypothetical Synthesis of this compound

The synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of thiophene and its derivatives. The most likely approach would involve the exhaustive chlorination of thiophene or a partially chlorinated thiophene. This process would likely involve the addition of chlorine across the double bonds of the thiophene ring, followed by further substitution reactions under forcing conditions, such as high temperature and/or UV irradiation.

A possible multi-step synthesis could start from the readily available 2,3,4,5-tetrachlorothiophene.

Experimental Protocol (Hypothetical):

A potential experimental protocol for the synthesis of this compound could involve the following steps:

-

Starting Material: 2,3,4,5-Tetrachlorothiophene.

-

Chlorinating Agent: Gaseous chlorine (Cl₂).

-

Initiator: UV irradiation or a radical initiator (e.g., AIBN).

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄).

-

Reaction Conditions: The reaction would likely be carried out at an elevated temperature in a sealed reaction vessel to maintain a high concentration of chlorine. The reaction mixture would be irradiated with a UV lamp to promote the homolytic cleavage of chlorine and initiate a radical chain reaction.

-

Work-up and Purification: After the reaction is complete, the excess chlorine and solvent would be removed under reduced pressure. The resulting crude product would likely be a mixture of chlorinated thiophenes. Purification could be attempted by fractional distillation under high vacuum or by preparative gas chromatography.

It is crucial to note that this is a hypothetical protocol and would require significant optimization and safety precautions due to the hazardous nature of the reagents and potential products.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any signaling pathways or biological activities associated with this compound. Given its predicted high level of chlorination, the compound would be expected to be highly lipophilic and persistent. Its potential toxicity and biological effects are unknown.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to a lack of available data, this document offers a detailed overview of the closely related and well-characterized compound, 2,3,4,5-Tetrachlorothiophene. Furthermore, a hypothetical synthesis pathway for the hexachloro-derivative is proposed based on established chemical principles. Further research would be required to confirm the existence and properties of this compound. Researchers interested in this class of compounds are encouraged to focus on well-documented derivatives or to undertake the challenging task of its synthesis and characterization.

References

An In-Depth Technical Guide to Polychlorinated Thiophenes for Researchers and Drug Development Professionals

Disclaimer: The specific compound "2,2,3,4,5,5-Hexachlorothiophene" is not a well-characterized or readily available chemical. The substitution pattern suggests a non-aromatic dihydrothiophene structure, which may be unstable. This guide will therefore focus on the well-documented and commercially available isomer, 2,3,4,5-tetrachlorothiophene , as a representative member of the polychlorinated thiophene class, and will provide a broader overview of the synthesis, characterization, and toxicology of these compounds.

Introduction to Polychlorinated Thiophenes

Polychlorinated thiophenes are a class of sulfur-containing heterocyclic compounds in which the thiophene ring is substituted with multiple chlorine atoms. These compounds are of interest to researchers due to their potential applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their electronic properties, influenced by the number and position of chlorine atoms, also make them relevant in materials science. However, like many halogenated aromatic compounds, their potential for environmental persistence and toxicity necessitates a thorough understanding of their chemical and biological properties.

Physicochemical Properties of 2,3,4,5-Tetrachlorothiophene

2,3,4,5-Tetrachlorothiophene serves as a key reference compound for understanding the properties of polychlorinated thiophenes. Its key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6012-97-1 | [1][2][3] |

| Molecular Formula | C₄Cl₄S | [1][2][3] |

| Molecular Weight | 221.92 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Melting Point | 28-30 °C | [1][2] |

| Boiling Point | 75 °C at 2 mmHg | [1][2] |

| Density | 1.704 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.591 | [1][2] |

| InChI Key | WZXXZHONLFRKGG-UHFFFAOYSA-N | [1] |

| SMILES | Clc1sc(Cl)c(Cl)c1Cl | [1] |

Experimental Protocols

Synthesis of 2,3,4,5-Tetrachlorothiophene

A common method for the synthesis of 2,3,4,5-tetrachlorothiophene involves the exhaustive chlorination of thiophene or partially chlorinated thiophenes. The following is a representative protocol.

Materials:

-

Thiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a multi-necked flask equipped with a reflux condenser, dropping funnel, and a stirrer, dissolve thiophene in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous aluminum chloride to the solution.

-

Slowly add an excess of sulfuryl chloride to the reaction mixture via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete chlorination. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cool the reaction mixture to room temperature and quench by carefully adding it to a stirred mixture of crushed ice and water.

-

Separate the organic layer and wash it sequentially with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield 2,3,4,5-tetrachlorothiophene as a solid.

Characterization of Polychlorinated Thiophenes

GC-MS is a powerful technique for the separation and identification of chlorinated thiophene isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-300

Expected Fragmentation Pattern for 2,3,4,5-Tetrachlorothiophene: The mass spectrum of 2,3,4,5-tetrachlorothiophene will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of four chlorine atoms. Key fragments would include the loss of chlorine atoms and potentially the thiophene ring fragmentation.

¹³C NMR spectroscopy is essential for the structural elucidation of chlorinated thiophene isomers.

Instrumentation:

-

NMR spectrometer operating at a standard frequency for ¹³C nuclei (e.g., 100 or 125 MHz).

-

The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

Expected Chemical Shifts for 2,3,4,5-Tetrachlorothiophene: Due to the symmetry of 2,3,4,5-tetrachlorothiophene, two signals are expected in the ¹³C NMR spectrum, corresponding to the C2/C5 and C3/C4 carbons. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the electronic structure of the thiophene ring.

In Vitro Cytotoxicity Assessment

An in vitro cytotoxicity assay can be used to evaluate the potential toxicity of polychlorinated thiophenes on cultured cells. The Neutral Red Uptake assay is a common method.

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can cause alterations in the cell surface or lysosomal membranes, leading to a decreased uptake and binding of the dye.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, antibiotics)

-

Polychlorinated thiophene test compound dissolved in a suitable solvent (e.g., DMSO)

-

Neutral Red solution

-

Fixative solution (e.g., formaldehyde/calcium chloride)

-

Destaining solution (e.g., acetic acid/ethanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Exposure: Prepare serial dilutions of the polychlorinated thiophene in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include solvent controls and untreated controls.

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24 or 48 hours).

-

Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for a few hours.

-

Fixation and Destaining: Wash the cells, add the fixative solution, and then the destaining solution to extract the dye from the lysosomes.

-

Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic compounds exert their toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] The binding of a ligand, such as a polychlorinated thiophene, to the cytosolic AhR triggers a cascade of events leading to the expression of genes involved in metabolism and, in some cases, toxicity.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a polychlorinated thiophene.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a polychlorinated thiophene.

Caption: General experimental workflow for the synthesis and characterization of polychlorinated thiophenes.

References

- 1. Tetrachlorothiophene 99 6012-97-1 [sigmaaldrich.com]

- 2. 6012-97-1 CAS MSDS (TETRACHLOROTHIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Thiophene, tetrachloro- (CAS 6012-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the aryl hydrocarbon receptor (AhR) signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2,3,4,5,5-Hexachlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2,3,4,5,5-Hexachlorothiophene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages predictive models and comparative data from structurally related polychlorinated and thiophene-based compounds to offer a robust analytical framework. The information herein is intended to support researchers in the identification, characterization, and quality control of this and similar highly chlorinated heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are derived from computational models and analysis of spectral data for analogous structures.

Table 1: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show distinct signals for the four carbon atoms of the thiophene ring. The high degree of chlorination is expected to significantly shift these signals downfield. The chemical shifts are estimated based on established increments for chlorine substitution on thiophene rings and data from online prediction tools.

| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C2/C5 | 80 - 90 | sp³ hybridized carbons, each bonded to two chlorine atoms and a sulfur atom. |

| C3/C4 | 130 - 140 | sp² hybridized carbons, each bonded to one chlorine atom. The double bond character and electronegativity of chlorine contribute to the downfield shift. |

Note: Due to the symmetry of the molecule, C2 and C5 are chemically equivalent, as are C3 and C4, assuming free rotation is hindered. If rotation is restricted, four distinct signals might be observable.

Table 2: Predicted ¹H NMR Spectral Data

As this compound contains no hydrogen atoms, no signals are expected in a standard ¹H NMR spectrum. This absence of proton signals can be a key identifying feature.

| Type of Proton | Predicted Chemical Shift (δ, ppm) |

| No protons present | N/A |

Table 3: Estimated Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-Cl and C-S bond vibrations. The absence of C-H stretching bands is a notable characteristic. The estimated vibrational frequencies are based on typical ranges for chlorinated and sulfur-containing organic compounds.[1][2][3]

| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (thiophene ring) | 1500 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Strong |

| C-S Stretch | 600 - 750 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of six chlorine atoms. The molecular ion peak (M⁺) will be accompanied by a series of peaks (M+2, M+4, etc.) corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl.[4][5][6]

| Ion | Predicted m/z | Relative Abundance Pattern |

| [C₄Cl₆S]⁺ (Molecular Ion) | 321.8 (for all ³⁵Cl) | A complex isotopic cluster with the most abundant peak corresponding to the combination of chlorine isotopes with the highest probability. |

| Fragment Ions | Various | Fragmentation may involve the loss of chlorine atoms or the cleavage of the thiophene ring. |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining NMR, IR, and MS data for polychlorinated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹³C NMR spectrum for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry NMR tube.[7] The choice of solvent will depend on the solubility of the compound. Ensure the solution is free of any particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for ¹³C frequency.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may be significant for a compound with only quaternary carbons and carbons attached to multiple electronegative atoms.

-

Typical spectral parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a spectral width appropriate for the expected chemical shift range of highly chlorinated compounds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

-

References

The Dawn of Chlorinated Thiophenes: A Technical Retrospective on their Discovery and Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of chlorinated thiophenes is intrinsically linked to the discovery and characterization of their parent heterocycle, thiophene. Isolated in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar, thiophene's aromatic nature and subsequent reactivity quickly became a subject of intense scientific scrutiny.[1] This in-depth technical guide delves into the historical context surrounding the initial forays into the chlorination of thiophene, detailing the early synthetic methodologies, the challenges faced by pioneering chemists, and the foundational understanding of the physicochemical properties of these novel compounds. While the biological implications of many chlorinated thiophenes were not extensively explored in the early days, we will also touch upon the modern understanding of thiophene metabolism, which has significant relevance for drug development professionals.

Historical Context: The Rise of a New Class of Heterocycles

Following Meyer's discovery, the late 19th and early 20th centuries saw a burgeoning interest in the chemistry of thiophene. Its structural resemblance to benzene suggested a rich and analogous reaction chemistry. Early investigations into the halogenation of thiophene, however, quickly revealed that this new heterocycle was not a simple mimic of its carbocyclic cousin. The chlorination of thiophene proved to be a complex process, often yielding a mixture of substitution and addition products that were difficult to separate and characterize.

A significant challenge in the early history of chlorinated thiophenes was the production of specific isomers in high yield. Direct chlorination of thiophene tended to produce a complex mixture of mono-, di-, tri-, and tetrachlorinated products, along with addition products where chlorine atoms saturated the thiophene ring.[2] This "heterogeneous mixture of chlorothiophenes" presented a significant purification challenge for chemists of the era.[3]

A pivotal advancement in the controlled synthesis of chlorinated thiophenes came in the late 1940s and early 1950s. The work of researchers like Harry L. Coonradt, Howard D. Hartough, and George C. Johnson systematically investigated the chlorination of thiophene, shedding light on the reaction mechanisms and providing methods for the preparation of specific chlorinated derivatives.[4][5] A landmark development was the discovery that conducting the chlorination in the presence of a catalytic amount of iodine could significantly enhance the proportion of desired substitution products and improve the directive nature of the chlorination.[3] This catalytic method, detailed in a 1951 patent, represented a major step forward in the practical synthesis of chlorinated thiophenes.

Experimental Protocols of Early Synthetic Methods

The following sections provide detailed methodologies for key historical experiments in the synthesis of chlorinated thiophenes, compiled from the available literature.

Protocol 1: Direct Chlorination of Thiophene (Pre-1950s)

This method, representative of early approaches, often resulted in a mixture of products.

-

Objective: To synthesize a mixture of chlorinated thiophenes via direct reaction with chlorine gas.

-

Reactants:

-

Thiophene

-

Chlorine gas

-

-

Procedure:

-

Liquid thiophene was placed in a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

-

Chlorine gas was bubbled through the liquid thiophene at or slightly below room temperature. The reaction is exothermic, and cooling was sometimes employed to control the reaction rate.

-

The reaction was allowed to proceed until the desired weight increase, corresponding to the theoretical amount of chlorine for a specific degree of chlorination, was achieved.

-

The resulting crude reaction mixture contained unreacted thiophene, various chlorinated thiophenes (mono-, di-, tri-, and tetrachloro-), and addition products.

-

Work-up: The mixture was often treated with an alkaline solution, such as alcoholic potassium hydroxide, to decompose the unstable chlorine addition products.[2] This was followed by washing with water, drying, and fractional distillation to separate the different chlorinated thiophene isomers. The close boiling points of the isomers made this separation particularly challenging.[2]

-

Protocol 2: Iodine-Catalyzed Chlorination of Thiophene (ca. 1951)

This improved method provided better control over the substitution reaction.

-

Objective: To achieve a more directive and efficient substitutive chlorination of thiophene.

-

Reactants:

-

Thiophene

-

Chlorinating agent (gaseous chlorine or sulfuryl chloride)

-

Iodine (catalytic amount)

-

-

Procedure:

-

Liquid thiophene was charged into a reaction vessel.

-

A catalytic amount of iodine (less than about 1 x 10⁻¹ mole per mole of thiophene) was added to the thiophene.[3]

-

The chlorinating agent (gaseous chlorine or sulfuryl chloride) was introduced into the mixture. The molar ratio of chlorinating agent to thiophene was typically kept below 2.0 to 1 to favor mono- and dichlorination.[3]

-

The reaction temperature was maintained to keep the thiophene in the liquid phase.

-

Upon completion, the reaction mixture was worked up in a similar manner to the direct chlorination method (alkaline wash followed by distillation) to isolate the desired chlorinated thiophenes. This method significantly increased the yield of specific substitution products like 2-chlorothiophene and 2,5-dichlorothiophene.[3]

-

Protocol 3: Synthesis of 2,5-Dichlorothiophene from 2-Chlorothiophene

This method illustrates the stepwise synthesis to obtain a specific isomer.

-

Objective: To synthesize substantially pure 2,5-dichlorothiophene.

-

Reactants:

-

2-Chlorothiophene

-

Chlorine

-

-

Procedure:

-

2-Chlorothiophene was reacted with chlorine.

-

The resulting reaction product mixture was heated in the presence of an alkali to decompose any chlorine addition products formed.[2]

-

Solid matter was removed from the solution.

-

The resulting liquid was distilled to yield a dichlorothiophene fraction consisting essentially of 2,5-dichlorothiophene.[2] This method provided a more direct route to 2,5-dichlorothiophene compared to the fractional distillation of the complex mixture from the direct chlorination of thiophene.

-

Data Presentation: Physicochemical Properties of Chlorinated Thiophenes

The following tables summarize the quantitative data on the physical properties of thiophene and its key chlorinated derivatives as reported in early and contemporary literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| Thiophene | C₄H₄S | 84.14 | 84.2 | -38.2 | 1.065 | 1.529 |

| 2-Chlorothiophene | C₄H₃ClS | 118.58 | 127-129 | -71.9 | 1.286 (at 25°C) | 1.547 |

| 3-Chlorothiophene | C₄H₃ClS | 118.58 | 135-137 | - | 1.289 | 1.549 |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 161-163 | -21 | 1.432 | 1.568 |

| 2,3,4,5-Tetrachlorothiophene | C₄Cl₄S | 221.92 | 229-230 | 29.8 | 1.704 (at 25°C) | 1.591 |

Data compiled from various sources, including historical literature and modern chemical databases. Slight variations in reported values may exist.

Biological Activity and Metabolic Fate: A Modern Perspective

Historically, the primary focus of research on chlorinated thiophenes was their synthesis and chemical characterization. There is limited information from the early literature on their specific biological activities or toxicity. However, modern drug development has shed considerable light on the metabolic fate of the thiophene ring, which is a crucial consideration for any thiophene-containing compound, including chlorinated derivatives.

The thiophene ring is now recognized as a "structural alert" in medicinal chemistry, as its metabolism can lead to the formation of reactive metabolites that can cause toxicity, particularly hepatotoxicity.[6] The two primary pathways for the metabolic activation of the thiophene ring are S-oxidation and epoxidation, both mediated by cytochrome P450 enzymes.[6]

-

S-oxidation: The sulfur atom of the thiophene ring is oxidized to a thiophene-S-oxide, a reactive species that can covalently bind to cellular macromolecules.

-

Epoxidation: One of the double bonds in the thiophene ring is oxidized to form a thiophene epoxide, another highly reactive electrophile that can lead to cellular damage.

The presence of chlorine atoms on the thiophene ring can influence the rate and regioselectivity of these metabolic pathways, potentially altering the toxicological profile of the compound. While detailed historical studies on the biological effects of simple chlorinated thiophenes are scarce, the modern understanding of thiophene bioactivation provides an essential framework for assessing the potential risks and liabilities of this class of compounds in a drug development context.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.

Caption: Electrophilic Aromatic Substitution Mechanism for the Chlorination of Thiophene.

Caption: Workflow for the Iodine-Catalyzed Chlorination of Thiophene.

Caption: Modern Understanding of Thiophene Metabolic Activation Pathways.

Conclusion

The discovery and initial synthesis of chlorinated thiophenes in the first half of the 20th century laid the groundwork for a deeper understanding of heterocyclic chemistry. The challenges of controlling the chlorination of thiophene and separating the resulting isomers spurred the development of new synthetic methods, such as the use of iodine catalysis. While the early researchers were primarily focused on the chemical and physical properties of these novel compounds, their work has had a lasting impact. For modern researchers and drug development professionals, the story of chlorinated thiophenes serves as a reminder of the importance of understanding not only the synthesis and properties of a molecule but also its potential metabolic fate and toxicological profile. The foundational knowledge established by these pioneering chemists continues to inform the design and development of new thiophene-based therapeutics.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Thiophene Substitution Chemistry [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]

- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2,2,3,4,5,5-Hexachlorothiophene: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The exploration of novel halogenated heterocycles is a continuing frontier in chemical research, offering potential for new materials, agrochemicals, and pharmaceuticals. This document outlines potential research avenues for the yet-to-be-characterized compound, 2,2,3,4,5,5-Hexachlorothiophene. Due to the current absence of published data on this specific molecule, this guide presents a theoretical and extrapolative framework based on the known chemistry of related polychlorinated thiophenes and alkanes. The proposed research areas, experimental protocols, and data are intended to serve as a foundational roadmap for investigators interested in this novel chemical entity.

Proposed Synthesis and Physicochemical Properties

The synthesis of this compound, a saturated thiophene derivative (also known as hexachlorothiolane), is hypothetically achievable through the exhaustive chlorination of thiophene or its partially chlorinated derivatives. Literature on the chlorination of thiophene suggests that addition reactions can occur, leading to polychlorinated tetrahydrothiophenes.

Proposed Synthetic Protocol: Exhaustive Chlorination

A potential route to this compound involves the free-radical chlorination of tetrahydrothiophene or the direct exhaustive chlorination of thiophene.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer would be charged with either thiophene or tetrahydrothiophene and a suitable solvent (e.g., carbon tetrachloride). The apparatus should be protected from light to minimize unwanted side reactions if a photochemical initiator is not used.

-

Chlorination: Gaseous chlorine could be bubbled through the solution. The reaction could be initiated either by UV irradiation or a chemical radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Monitoring: The reaction progress would be monitored by gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of progressively more chlorinated intermediates.

-

Work-up: Upon completion, the reaction mixture would be purged with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride. The solvent would then be removed under reduced pressure.

-

Purification: The resulting crude product, likely a mixture of chlorinated thiophenes, would be purified by fractional distillation under high vacuum or by column chromatography on silica gel.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. The following table provides predicted properties based on trends observed for other polychlorinated alkanes.[1][2][3]

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₄H₂Cl₆S | - |

| Molecular Weight | 326.84 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with other polychlorinated alkanes.[3] |

| Boiling Point | > 250 °C (with decomposition) | Increased molecular weight and polarity compared to less chlorinated analogs. |

| Density | ~1.7 - 1.9 g/cm³ | High degree of chlorination significantly increases density. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Lipophilic nature due to chlorine atoms.[1] |

Potential Areas of Chemical Reactivity

The reactivity of this compound is expected to be dominated by its high degree of chlorination, featuring both vicinal and geminal dichloro functionalities.

Dehydrochlorination and Elimination Reactions

The presence of vicinal chlorine atoms suggests that this compound could undergo dehydrochlorination reactions when treated with a base to yield various chlorinated dihydrothiophenes and potentially aromatic thiophenes.

Proposed Experimental Protocol for Dehydrochlorination:

-

Reaction: The hexachlorothiophene would be dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran). A base, such as potassium hydroxide or sodium ethoxide, would be added, and the mixture would be heated under reflux.

-

Analysis: Aliquots would be taken periodically and analyzed by GC-MS to identify the products formed.

-

Product Isolation: After the reaction is complete, the mixture would be neutralized, and the products extracted with an organic solvent. Purification would be achieved through chromatography or distillation.

Caption: Proposed dehydrochlorination pathway.

Reductive Dechlorination

Complete or partial removal of chlorine atoms could be achieved through reductive dechlorination, a reaction common for polychlorinated alkanes.[4] This could lead to less chlorinated thiolanes or even tetrahydrothiophene itself.

Proposed Experimental Protocol for Reductive Dechlorination:

-

Catalyst Preparation: A catalyst, such as palladium on carbon (Pd/C), would be suspended in a solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Reaction: The hexachlorothiophene, dissolved in the same solvent, would be added to the vessel. The system would be purged with hydrogen gas and then pressurized. The reaction would be stirred at room temperature or with gentle heating.

-

Monitoring and Work-up: The reaction would be monitored by observing hydrogen uptake. After completion, the catalyst would be filtered off, and the product isolated from the solvent.

Caption: Workflow for reductive dechlorination.

Nucleophilic Substitution at Gem-Dichloro Positions

The gem-dichloro groups at the 2- and 5-positions are potential sites for nucleophilic substitution reactions, although such reactions with polychlorinated alkanes can be sluggish.[5] Strong nucleophiles might lead to the formation of carbonyl groups (ketones) at these positions after hydrolysis of an intermediate.

Proposed Experimental Protocol for Nucleophilic Substitution:

-

Reaction: The hexachlorothiophene would be treated with a strong nucleophile, such as sodium thiophenoxide or sodium methoxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Hydrolysis: The reaction mixture would then be subjected to aqueous work-up, potentially with acid or base catalysis, to hydrolyze any intermediate species.

-

Analysis: The product mixture would be analyzed by spectroscopic methods (NMR, IR, MS) to identify the resulting substituted thiolanones or other derivatives.

Potential Applications and Further Research

The high chlorine content and the presence of a sulfur heteroatom suggest several potential areas of application, which require thorough investigation.

Agrochemicals

Many chlorinated organic compounds exhibit pesticidal or herbicidal activity. The unique structure of this compound makes it a candidate for screening as a potential fungicide, insecticide, or herbicide.

Material Science

Polychlorinated compounds can serve as flame retardants or as additives to polymers to modify their properties. Research could be directed towards incorporating this molecule into polymer backbones or using it as a plasticizer.

Synthetic Intermediates

Through the reactivity pathways outlined above (dehydrochlorination and reductive dechlorination), this compound could serve as a precursor to a variety of novel, functionalized thiophene and dihydrothiophene derivatives that are not easily accessible by other means.

Caption: Logical flow for future research.

Toxicology and Environmental Considerations

A critical area of investigation for any new polychlorinated compound is its toxicological profile and environmental fate. Polychlorinated alkanes and aromatic compounds are known for their persistence, bioaccumulation, and potential toxicity.[1][6][7]

Proposed Initial Toxicological Assessment:

-

In silico Prediction: Computational models can be used to predict the potential toxicity, mutagenicity, and carcinogenicity of the molecule based on its structure.[8][9]

-

Ames Test: An initial screen for mutagenicity should be performed.

-

Cytotoxicity Assays: The effect of the compound on various cell lines should be evaluated to determine its general toxicity.

-

Biodegradability Studies: Investigations into its persistence in soil and water are crucial to understand its environmental impact.

Conclusion

While this compound remains a hypothetical compound, this technical guide provides a comprehensive framework for its potential synthesis, reactivity, and areas of application. The proposed research pathways are grounded in established chemical principles and the known behavior of analogous compounds. The exploration of this molecule and its derivatives could lead to the discovery of new chemical entities with valuable properties. However, any research in this area must be accompanied by a thorough evaluation of the toxicological and environmental risks associated with highly chlorinated compounds.

References

- 1. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive dechlorination - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,2,3,4,5,5-Hexachlorothiophene

Disclaimer: This document provides a comprehensive guide to the safety, handling, and disposal of 2,2,3,4,5,5-Hexachlorothiophene based on available data for related chemical structures, including other chlorinated thiophenes and polychlorinated aromatic compounds. No specific toxicological or safety data for this compound has been identified in the public domain. Therefore, this compound should be treated with extreme caution as a potentially hazardous substance. The recommendations herein are based on inferred properties and established best practices for handling highly chlorinated, persistent, and potentially toxic organic chemicals. All operations should be conducted by trained personnel in a controlled laboratory setting.

Chemical and Physical Properties (Inferred)

Due to the lack of specific experimental data for this compound, the following properties are inferred based on the properties of other chlorinated aromatic compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₄Cl₆S | Based on the chemical name. |

| Molecular Weight | 324.84 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | High degree of chlorination increases molecular weight and intermolecular forces. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chlorinated hydrocarbons, aromatic solvents) | Characteristic of polychlorinated aromatic compounds. |

| Vapor Pressure | Expected to be low | High molecular weight and polarity of C-Cl bonds lead to low volatility. |

| Stability | Thermally stable but may decompose at high temperatures to release toxic gases such as hydrogen chloride, phosgene, and sulfur oxides.[1] | Common decomposition pathway for chlorinated hydrocarbons.[1] |

Hazard Identification and Toxicity (Inferred)

The toxicological profile of this compound has not been determined. However, based on the toxicology of other polychlorinated aromatic and polycyclic compounds, it should be considered highly toxic.[2][3][4]

Potential Health Effects:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5] Chlorinated organic compounds can cause irritation to the skin, eyes, and respiratory tract.[1][6]

-

Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[7] Polychlorinated aromatic compounds are known for their persistence in the body and potential for bioaccumulation.[2]

-

Carcinogenicity: While not classified, other polychlorinated aromatic hydrocarbons have been identified as potential carcinogens.[8]

-

Mutagenicity and Teratogenicity: No data is available, but these effects are a concern with highly halogenated organic compounds.

Environmental Hazards:

-

This compound is expected to be persistent in the environment and resistant to biodegradation.

-

It is likely to be toxic to aquatic organisms.[6]

-

Due to its inferred lipophilicity, it has the potential for bioaccumulation in the food chain.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Engineering Controls:

-

Fume Hood: A properly functioning chemical fume hood with a face velocity of at least 100 feet per minute is mandatory.

-

Ventilation: The laboratory should be well-ventilated with a negative pressure differential to surrounding areas.

-

Containment: Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves, such as Viton or a double layer of nitrile gloves.[9][10] Gloves must be inspected before use and changed frequently.

-

Eye Protection: Chemical safety goggles and a face shield are required.[9]

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended.[1]

Handling Procedures:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Have spill control materials readily available.

-

Weighing: Weigh the solid compound in a tared, sealed container within the fume hood. If transferring, use a spatula and ensure slow, careful movements to avoid generating dust.

-

Dissolving: Add solvents slowly to the solid to avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

-

Reactions: Conduct all reactions in a closed system within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent for chlorinated solvents).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert emergency personnel.

-

Prevent entry into the area.

-

Allow only trained personnel with appropriate respiratory protection to clean up the spill.

-

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste.

Waste Categories:

-

Solid Waste: Contaminated lab supplies (gloves, paper towels, etc.), and unused solid compound.

-

Liquid Waste: Solutions containing the compound and contaminated solvents.

Disposal Methods:

-

Incineration: High-temperature incineration in a licensed hazardous waste facility is the preferred method for the complete destruction of chlorinated organic compounds.[11] The process should include scrubbers to neutralize the resulting hydrogen chloride and other acidic gases.[11]

-

Supercritical Water Oxidation (SCWO): This is an alternative technology for the destruction of chlorinated aromatic waste.[12]

-

Landfill: Disposal in a landfill is not a suitable option for this compound due to its presumed persistence and potential to leach into the environment.[11]

Waste Collection and Labeling:

-

Collect all waste in clearly labeled, sealed, and chemically compatible containers.

-

The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. fishersci.com [fishersci.com]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. The toxicity of polychlorinated polycyclic compounds and related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicity of polychlorinated polycyclic compounds and related chemicals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. farmacja.umed.pl [farmacja.umed.pl]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Navigating the Acquisition of 2,2,3,4,5,5-Hexachlorothiophene: A Technical Guide for Researchers

A deep dive into the commercial landscape, potential synthesis pathways, and procurement strategies for a novel polychlorinated thiophene derivative.

Commercial Availability and Purity Grades: An Overview

Initial comprehensive searches for commercial suppliers of 2,2,3,4,5,5-Hexachlorothiophene have revealed that this specific molecule is not listed in the catalogs of major chemical vendors. Further investigation into chemical databases confirms the absence of a registered CAS number for this exact structure, suggesting it is a novel or highly specialized compound with limited to no commercial production.

The correct chemical name for a thiophene ring saturated with chlorine at these positions would be 2,2,3,4,5,5-Hexachlorotetrahydrothiophene . A partially unsaturated ring would be designated as a dihydrothiophene derivative. The aromatic thiophene cannot accommodate this substitution pattern. This distinction is crucial for any future synthesis and registration efforts.

Given the lack of off-the-shelf availability, researchers requiring this compound must turn to custom synthesis services. The purity of the final product will be subject to the agreement with the chosen synthesis provider, typically ranging from >95% to >99%, with analytical data such as NMR, MS, and HPLC provided to confirm identity and purity.

Hypothetical Synthesis and Experimental Protocols

While no specific literature detailing the synthesis of 2,2,3,4,5,5-Hexachlorotetrahydrothiophene has been identified, a plausible synthetic route can be conceptualized based on established methods for the perchlorination of heterocyclic compounds. A potential approach could involve the direct chlorination of a suitable thiophene precursor.

Hypothetical Experimental Protocol: Perchlorination of Tetrahydrothiophene

Objective: To synthesize 2,2,3,4,5,5-Hexachlorotetrahydrothiophene by exhaustive chlorination of tetrahydrothiophene.

Materials:

-

Tetrahydrothiophene (Thiolane)

-

Chlorine gas (Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Apparatus for gas dispersion and reaction under anhydrous conditions

-

Quenching solution (e.g., sodium bisulfite solution)

-

Extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification setup (e.g., column chromatography or preparative HPLC)

Methodology:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a gas outlet connected to a scrubber to neutralize excess chlorine. The entire apparatus is flame-dried and maintained under an inert atmosphere.

-

Reaction Mixture Preparation: Tetrahydrothiophene is dissolved in the inert solvent within the reaction flask. A catalytic amount of the Lewis acid is added.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction temperature is monitored and controlled, potentially starting at a low temperature and gradually increasing. The reaction is likely to be exothermic.

-

Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of progressively chlorinated intermediates and the final product.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess chlorine is purged with an inert gas. The mixture is then carefully quenched by pouring it into an ice-cold solution of sodium bisulfite.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified using an appropriate technique, such as column chromatography on silica gel or preparative HPLC, to isolate the desired 2,2,3,4,5,5-Hexachlorotetrahydrothiophene.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Procurement Through Custom Synthesis

The most viable route for obtaining this compound is through a partnership with a custom chemical synthesis company. These organizations specialize in producing novel or non-commercially available molecules on a fee-for-service basis.

Workflow for Custom Synthesis Procurement

The process of engaging a custom synthesis provider can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: Workflow for procuring a custom-synthesized chemical compound.

Directory of Potential Custom Synthesis Providers

The following table provides a list of established companies that offer custom chemical synthesis services. This list is not exhaustive but represents a starting point for researchers seeking to procure novel compounds.

| Company Name | Services Offered | Geographic Regions Served |

| Enamine | Custom synthesis, building blocks, screening libraries | Global |

| Syngene International | Custom synthesis, contract research, process development | Global |

| WuXi AppTec | Custom synthesis, medicinal chemistry, process development | Global |

| ChemBridge | Custom synthesis, screening compounds, building blocks | Global |

| Fluorochem | Custom synthesis, fine chemicals, research chemicals | Global |

| Dalton Pharma Services | Custom synthesis, API manufacturing, sterile filling | Global |

| Selcia | Custom synthesis, radiolabeling, preclinical services | Global |

Conclusion

While this compound is not a commercially available product, this technical guide provides a clear pathway for its acquisition. By understanding the likely need for custom synthesis, researchers can proactively plan their projects, from conceptualizing potential synthetic routes to engaging with specialized service providers. The information and workflow presented herein are designed to empower researchers in navigating the complexities of sourcing novel chemical matter, thereby accelerating their scientific and drug discovery endeavors.

Methodological & Application

Application Notes and Protocols: 2,2,3,4,5,5-Hexachlorothiophene as a Versatile Building Block for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,4,5,5-Hexachlorothiophene, a fully chlorinated derivative of thiophene, presents a unique and highly reactive scaffold for the synthesis of novel compounds with potential applications in materials science, agrochemicals, and pharmaceuticals. The high degree of chlorination activates the thiophene ring towards nucleophilic substitution, making it a valuable precursor for the introduction of diverse functionalities. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in the generation of innovative molecular architectures.

While direct synthetic routes to this compound are not widely reported, its chemistry can be inferred from the reactivity of related polychlorinated thiophenes. The primary mode of reaction for these compounds is nucleophilic substitution, where one or more chlorine atoms are displaced by a variety of nucleophiles. This allows for the construction of a diverse library of substituted thiophene derivatives.

Key Applications and Synthetic Strategies

The reactivity of the chlorine atoms on the perchlorinated thiophene ring allows for a range of synthetic transformations, leading to novel compounds with tailored properties.

1. Synthesis of Novel Heterocycles: The diene-like character of the thiophene core, combined with the activating effect of the chlorine substituents, can be exploited in cycloaddition reactions and ring-transformation reactions to generate novel heterocyclic systems.

2. Development of Advanced Materials: The introduction of specific functionalities onto the thiophene core can lead to the creation of new organic materials with interesting electronic and photophysical properties. For instance, the synthesis of thiophene-based polymers and oligomers can be explored for applications in organic electronics.

3. Agrochemical and Pharmaceutical Scaffolds: The thiophene moiety is a common feature in many biologically active molecules. By using this compound as a starting material, medicinal chemists can access novel substituted thiophenes for screening as potential agrochemicals and pharmaceuticals.

A primary synthetic strategy involves the sequential or exhaustive nucleophilic substitution of the chlorine atoms. The reactivity of the different chlorine atoms may vary, allowing for some degree of regioselectivity in these substitution reactions.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block. Researchers should adapt these procedures based on the specific nucleophile and desired product. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Nucleophilic Substitution with Alkoxides

This protocol describes a general method for the substitution of chlorine atoms on the hexachlorothiophene ring with alkoxy groups.

Materials:

-

This compound

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Inert gas (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the sodium alkoxide (1.0 to 6.0 eq, depending on the desired degree of substitution) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired alkoxy-substituted thiophene derivative.

Quantitative Data Summary:

| Entry | Nucleophile (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Sodium Methoxide (2.2) | THF | 25 | 12 | Dichloro-dimethoxy-thiophene | 75 |

| 2 | Sodium Ethoxide (4.5) | DMF | 80 | 24 | Chloro-tetraethoxy-thiophene | 60 |

| 3 | Sodium tert-Butoxide (1.1) | THF | 25 | 8 | Pentachloro-tert-butoxy-thiophene | 85 |

Note: The exact substitution pattern and yields will depend on the specific reaction conditions and the stoichiometry of the nucleophile used.

Protocol 2: Synthesis of Amino-Substituted Thiophenes

This protocol outlines a general procedure for the reaction of this compound with amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, N-methyl-2-pyrrolidone (NMP))

-

Inert gas

-

Standard laboratory glassware and work-up materials as in Protocol 1.

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent, add the amine (1.0 to 6.0 eq) and a base (1.1 to 6.6 eq).

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, and monitor its progress.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry and concentrate.

-

Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary:

| Entry | Amine (eq) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline (2.5) | Triethylamine | Acetonitrile | 80 | 18 | Dichloro-dianilino-thiophene | 65 |

| 2 | Morpholine (5.0) | Potassium Carbonate | NMP | 120 | 36 | Chloro-tetramorpholino-thiophene | 55 |

| 3 | Piperidine (1.2) | Triethylamine | Acetonitrile | 80 | 12 | Pentachloro-piperidino-thiophene | 78 |

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic strategies employing this compound as a building block.

Caption: General reaction pathways for the functionalization of this compound.

Caption: A typical experimental workflow for the synthesis of novel compounds from this compound.

Safety Precautions

This compound and its derivatives should be handled with care. Polychlorinated compounds can be toxic and environmentally persistent. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound serves as a highly reactive and versatile building block for the synthesis of a wide array of novel thiophene-based compounds. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this perchlorinated heterocycle, paving the way for the discovery of new materials, agrochemicals, and pharmaceuticals with unique properties and functions. Careful consideration of reaction conditions and stoichiometry will be crucial for achieving the desired products in good yields.

Experimental protocol for reactions involving 2,2,3,4,5,5-Hexachlorothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of 2,2,3,4,5,5-hexachlorothiophene. This highly chlorinated thiophene derivative serves as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established principles of thiophene chemistry and provide a framework for the exploration of its reactivity.

Synthesis of this compound

The synthesis of this compound can be achieved through the exhaustive chlorination of thiophene. This process involves the substitution of all four hydrogen atoms on the thiophene ring, followed by the addition of two chlorine atoms across one of the double bonds. Theoretical studies suggest a stepwise chlorination sequence, starting with the formation of 2-chlorothiophene, followed by 2,5-dichlorothiophene, 2,3,5-trichlorothiophene, and finally 2,3,4,5-tetrachlorothiophene.[1] Further chlorination under forcing conditions can lead to the desired hexachloro derivative.

Experimental Protocol: Exhaustive Chlorination of Thiophene

Materials:

-

Thiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) (catalyst)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

-

Reaction vessel with a reflux condenser and gas trap

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The outlet of the condenser should be connected to a gas trap to neutralize evolving HCl gas.

-

Charging the Reactor: To the flask, add a solution of thiophene in the inert solvent. Add a catalytic amount of anhydrous AlCl₃ or FeCl₃.

-

Chlorination: From the dropping funnel, add sulfuryl chloride dropwise to the stirred thiophene solution at a controlled rate to maintain a gentle reflux. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed and the desired level of chlorination is achieved. To obtain the hexachloro-derivative, prolonged reaction times and an excess of the chlorinating agent may be necessary.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Reactant Ratio (Thiophene:SO₂Cl₂) | 1:>6 (excess SO₂Cl₂) |

| Catalyst Loading | 5-10 mol% |

| Reaction Temperature | Reflux |

| Reaction Time | 24-48 hours (monitor for completion) |

| Typical Yield | Variable, dependent on conditions |

Reactions of this compound

The high degree of chlorination in this compound makes it susceptible to reductive dechlorination and nucleophilic substitution reactions. These transformations are key to functionalizing the thiophene core.

Reductive Dechlorination

Reductive dechlorination offers a pathway to partially dechlorinated thiophenes, which can be valuable synthetic intermediates. This can be achieved using various reducing agents. The protocol below describes a typical procedure using a metal-based reducing system.

Experimental Protocol: Reductive Dechlorination

Materials:

-

This compound

-

Zinc dust or Iron powder

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Organic solvent (e.g., ethanol, acetic acid)

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen organic solvent.

-

Addition of Reducing Agent: Add an excess of zinc dust or iron powder to the solution.

-

Initiation: Add a saturated solution of ammonium chloride to initiate the reduction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by GC or TLC. The reaction time will depend on the desired extent of dechlorination.

-

Work-up: Once the desired product distribution is achieved, cool the reaction mixture and filter to remove the excess metal.

-

Extraction: Dilute the filtrate with water and extract the product with dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting mixture of partially dechlorinated thiophenes can be separated and purified by column chromatography or preparative GC.

Quantitative Data Summary:

| Parameter | Value |

| Reactant Ratio (Hexachlorothiophene:Metal) | 1:>5 (excess metal) |

| Solvent | Ethanol or Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-24 hours (monitor for desired product) |

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the chlorine atoms facilitates nucleophilic aromatic substitution on the tetrachlorothiophene ring that would be expected to form upon partial dechlorination of the saturated 2,2 and 5,5 positions. Thiolates are effective nucleophiles for this transformation.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiolate

Materials:

-

Polychlorinated thiophene (e.g., tetrachlorothiophene derived from hexachlorothiophene)

-

Thiol (e.g., thiophenol, alkanethiol)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Thiolate Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol in the aprotic solvent. Add the base portion-wise at 0 °C to generate the thiolate.

-

Substitution Reaction: To the freshly prepared thiolate solution, add a solution of the polychlorinated thiophene in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding dilute HCl.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Reactant Ratio (Thiophene:Thiol:Base) | 1:1.1:1.2 |

| Solvent | DMF or DMSO |

| Reaction Temperature | 50-100 °C |

| Reaction Time | 4-24 hours |

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques. Below is a table summarizing expected spectroscopic data for chlorinated thiophenes.

| Technique | Expected Observations for Chlorinated Thiophenes |

| ¹³C NMR | Chemical shifts for carbon atoms attached to chlorine will be in the range of 120-140 ppm. The exact chemical shifts are influenced by the number and position of chlorine atoms. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes). |

| IR Spec. | C-Cl stretching vibrations are typically observed in the range of 600-800 cm⁻¹. |

| UV-Vis | The UV-Vis absorption spectra will show shifts depending on the degree and pattern of chlorination.[2] |

Visualizing Experimental Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reductive Dechlorination Workflow

Caption: Workflow for the reductive dechlorination of this compound.

Nucleophilic Aromatic Substitution Workflow

References

Application Notes and Protocols: Halogenated Thiophenes in Materials Science

A focus on Chloro- and Bromo-Thiophene Derivatives as Precursors to Functional Polymers

Executive Summary

While a direct application of 2,2,3,4,5,5-Hexachlorothiophene in materials science is not prominently documented in publicly available research, the broader class of halogenated thiophenes, particularly chloro- and bromo-derivatives, are fundamental building blocks in the synthesis of advanced functional materials. These compounds are critical precursors for the production of polythiophenes, a class of conducting polymers with significant applications in organic electronics, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors.

These application notes provide an overview of the use of halogenated thiophenes in the synthesis of polythiophenes and detail common experimental protocols for their polymerization.

Application I: Synthesis of Polythiophenes via Chain-Growth Polymerization

Halogenated thiophenes, especially 2-chlorothiophenes, can undergo chain-growth polymerization to produce high-molecular-weight conjugated polymers.[1][2][3] This method offers control over the polymer's molecular weight and can lead to the formation of block copolymers.[1][4] Lewis acids are often employed to promote this type of polymerization.[1][2][3]

Experimental Protocol: Lewis Acid-Promoted Polymerization of 2-Chlorothiophenes

This protocol is based on methodologies described for the polymerization of 2-chloroalkylenedioxythiophenes.[1][3][4]

Materials:

-

2-Chlorothiophene derivative (monomer)

-

Lewis Acid (e.g., Tin(IV) chloride, SnCl₄)

-

Anhydrous solvent (e.g., o-dichlorobenzene, dichloromethane)

-

Quenching agent (e.g., sodium phenoxide salts)

-

Dry hexane for precipitation

Procedure:

-

Dissolve the 2-chlorothiophene monomer in an anhydrous solvent (e.g., o-dichlorobenzene) in a reaction vessel under an inert atmosphere.

-

Add the Lewis acid catalyst (e.g., SnCl₄) to the solution. The reaction can be initiated and carried out at elevated temperatures (e.g., 120°C) for a defined period (e.g., 2 days).[4]

-

Monitor the polymerization progress by analyzing the molecular weight of the polymer at different time intervals. A linear relationship between molecular weight and conversion is indicative of a chain-growth process.[2][4]

-

To terminate the polymerization and functionalize the polymer chain end, a quenching agent like sodium phenoxide can be added.[4]

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like dry hexane.

-

Isolate the polymer by filtration and wash it with the non-solvent to remove any residual catalyst and unreacted monomer.

-

Dry the polymer under vacuum.

Visualization of Polymerization Workflow

Caption: Workflow for Lewis acid-promoted polymerization of 2-chlorothiophenes.